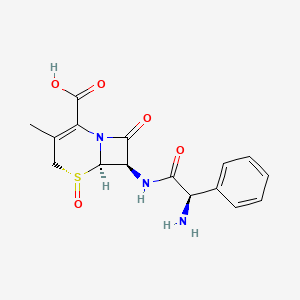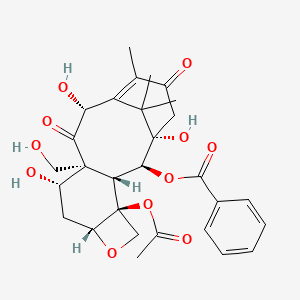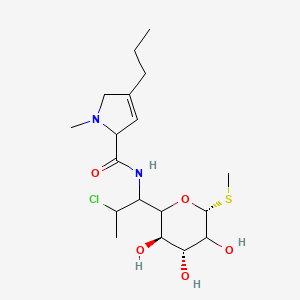
Faropenem Related Compound 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faropenem Related Compound 2 is a derivative of Faropenem . Faropenem is a penem with a tetrahydrofuran substituent at position C2, exhibiting broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes . It has improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem is also resistant to hydrolysis by many beta-lactamases .
Synthesis Analysis
The synthetic process of Faropenem has been studied . Azetidinone was used as the starting material and the target compound was prepared via seven steps of reaction . These steps included displacement, condensation, organometallic reaction, induced cyclization, and hydrolysis .Molecular Structure Analysis
The molecular formula of Faropenem is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid . The molecular weight is 285.32 g/mol .Chemical Reactions Analysis
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical And Chemical Properties Analysis
The molecular weight of Faropenem is 285.32 g/mol . The molecular formula is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Antibiotic Resistance Mechanisms
Specific Scientific Field
Microbiology and Molecular Biology
Summary
Researchers study the underlying mechanisms of antibiotic resistance related to faropenem.
Methods of Application
Results
Overall, while faropenem shows promise, more clinical research and surveillance monitoring are essential to understand its treatment patterns, resistance mechanisms, and potential cross-resistance to other antibiotics .
Safety And Hazards
Eigenschaften
CAS-Nummer |
429691-43-0 |
|---|---|
Produktname |
Faropenem Related Compound 2 |
Molekularformel |
C21H33NO7SSi |
Molekulargewicht |
471.65 |
Aussehen |
White to light brown powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(3S,4R)- 1-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α,2-dioxo-4-[[[(2R)-tetrahydro-2-furanyl]carbonyl]thio]-, 2-propen-1-yl ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)



